N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Overview
Description
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide: is a compound that combines a naphthalene ring with a thiophene ring through a sulfonamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonamide linkage or the thiophene ring.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group or the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the sulfonamide or thiophene ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It acts as an inhibitor of specific enzymes and pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting various diseases .
Industry: The compound’s unique structure makes it valuable in the development of new materials for industrial applications, such as coatings, adhesives, and polymers .
Mechanism of Action
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide exerts its effects by interacting with specific molecular targets. It inhibits the activity of certain enzymes, such as IRE1α, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-hydroxynaphthalen-1-yl)arylsulfonamides: These compounds share a similar structure but differ in the aryl group attached to the sulfonamide.
Thiophene-based sulfonamides: These compounds have a thiophene ring linked to a sulfonamide group but may differ in the substituents on the thiophene ring.
Uniqueness: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c16-13-8-7-12(10-4-1-2-5-11(10)13)15-20(17,18)14-6-3-9-19-14/h1-9,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYLDPZRWWFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332926 | |
Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727560 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518053-42-4 | |
Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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